1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene
Overview
Description
1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene: is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, along with a phenoxy group that is also chlorinated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene typically involves the chlorination of a suitable precursor. One common method is the chlorination of 1,2,4-trichlorobenzene followed by the introduction of the 3,4-dichlorophenoxy group. The reaction conditions often require the use of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the reaction is usually carried out under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used. The reactions are often performed in acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used. The reactions are usually conducted under an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce quinones and other oxidized products.
Scientific Research Applications
1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on various biological systems and its potential use as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals, including agrochemicals, pharmaceuticals, and materials science applications.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific biological system being studied. Research is ongoing to elucidate the detailed mechanism of action and identify the key molecular targets.
Comparison with Similar Compounds
1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene can be compared with other similar compounds, such as:
1,2,3-Trichloro-5-(3,4-dichlorophenoxy)benzene: This compound has a similar structure but differs in the position of the chlorine atoms on the benzene ring.
1,2,3-Trichloro-5-(2,4-dichlorophenoxy)benzene: Another similar compound with different chlorine atom positions.
1,2-Dichloro-4-(3,5-dichlorophenoxy)benzene: This compound has fewer chlorine atoms and a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,2,4-trichloro-5-(3,4-dichlorophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAVUGAGYOBXIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208873 | |
Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60123-65-1 | |
Record name | PCDE 118 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60123-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060123651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,4',5-PENTACHLORODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UIA7U28HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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